molecular formula C12H14O2 B1438491 3,4-Diethoxyphenylacetylene CAS No. 1159511-93-9

3,4-Diethoxyphenylacetylene

Cat. No. B1438491
CAS RN: 1159511-93-9
M. Wt: 190.24 g/mol
InChI Key: XFLXRFSUHXIIKO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for 3,4-Diethoxyphenylacetylene is 1S/C12H14O2/c1-4-10-7-8-11(13-5-2)12(9-10)14-6-3/h1,7-9H,5-6H2,2-3H3 . This indicates the molecular structure of the compound.

Scientific Research Applications

  • Polymer Synthesis and Properties :

    • Kong et al. (1999) discussed the polymerization of a functional phenylacetylene derivative, highlighting its high molecular weight and liquid crystalline properties. This derivative showed smectic A mesophase and underwent isomerization and aromatization under certain conditions.
  • Anticancer Activity of Binuclear Gold Complexes :

    • Alsaeedi et al. (2020) synthesized binuclear gold(I) alkynyl complexes with a phenanthrenyl bridging ligand derived from 3,6-Diethynyl-9,10-diethoxyphenanthrene. These complexes exhibited strong DNA-binding affinities and promising anticancer properties against several cell lines.
  • Catalytic Applications :

    • Mitrofanov et al. (2015) investigated copper(I) complexes with diethoxyphosphoryl substituted 1,10-phenanthroline in catalysis of C-C and C-heteroatom bonds formation, highlighting their high catalytic activity.
  • Molecular Metabolism and Identification :

    • O'Gorman et al. (1970) described the metabolic fate of L-3,4-dihydroxy-phenylalanine in humans, identifying various metabolites and their proportions.
  • Application in Biological Analysis :

    • Kauffman et al. (2003) used 3-hydroxyphenylacetylene as a fluorogenic and chromogenic probe for bacteria known to degrade toluene, demonstrating its potential in biological analysis.
  • Use in Organic Synthesis and Spectroscopic Analysis :

    • Praveenkumar et al. (2021) explored the synthesis and spectroscopic analysis of a compound incorporating 4-(4-n-hexyloxyphenyl) − 2-methyl-3-butyn-2-ol, highlighting its potential in laboratory reagent applications.
  • Corrosion Inhibition :

    • Gupta et al. (2017) synthesized and studied α-aminophosphonates, including diethyl (((4-chlorophenyl)amino)(4-methoxyphenyl)methyl)phosphonate, for their corrosion inhibition effect on mild steel in hydrochloric acid.

Safety And Hazards

The safety information for 3,4-Diethoxyphenylacetylene includes the GHS07 pictogram and the signal word “Warning”. Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P280, and P271 .

properties

IUPAC Name

1,2-diethoxy-4-ethynylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-4-10-7-8-11(13-5-2)12(9-10)14-6-3/h1,7-9H,5-6H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFLXRFSUHXIIKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C#C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601308401
Record name 1,2-Diethoxy-4-ethynylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601308401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Diethoxyphenylacetylene

CAS RN

1159511-93-9
Record name 1,2-Diethoxy-4-ethynylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1159511-93-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Diethoxy-4-ethynylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601308401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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